Mianserin-d3: A Technical Guide to Chemical Properties and Synthesis
Mianserin-d3: A Technical Guide to Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Mianserin-d3, the deuterated isotopologue of the tetracyclic antidepressant Mianserin. It covers its core chemical properties, detailed synthesis methodologies, and the pharmacological signaling pathways of its parent compound. This guide is intended to serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.
Core Chemical Properties
Mianserin-d3 is primarily utilized as an internal standard for the quantitative analysis of Mianserin in biological samples via mass spectrometry-based methods, such as LC/MS or GC/MS.[1] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer.[2]
The key quantitative chemical and physical properties of Mianserin-d3 and its common salt forms are summarized in the table below.
| Property | Value (Mianserin-d3 Free Base) | Value (Mianserin-d3 Dihydrochloride) | Reference(s) |
| CAS Number | 81957-76-8 | 81957-76-8 | [3][4][5] |
| Molecular Formula | C₁₈H₁₇D₃N₂ | C₁₈H₁₉D₃Cl₂N₂ | [3][4] |
| Molecular Weight | 267.346 g/mol | 340.31 g/mol | [3][4] |
| PSA (Polar Surface Area) | 6.48 Ų | N/A | [3] |
| LogP | 3.0868 | N/A | [3] |
| Flash Point | 9°C | N/A | [1][3] |
| Storage Temperature | 2-8°C | 4°C, sealed storage | [1][2][3] |
| Form | Liquid (in solution) | Solid | [1][2] |
Synthesis of Mianserin-d3
The synthesis of Mianserin-d3 involves the preparation of the core tetracyclic amine structure, followed by the introduction of the deuterated methyl group. While literature specifically detailing the entire synthesis of Mianserin-d3 is scarce, a robust enantioselective synthesis for the parent (S)-(+)-Mianserin provides a clear and adaptable pathway. The activity of Mianserin resides almost entirely in its (S)-(+) isomer, making enantioselective synthesis highly relevant.[6]
The key transformation is the asymmetric reduction of a cyclic imine intermediate, which establishes the crucial stereocenter.[6][7] The final step is N-methylation using a deuterated reagent.
The diagram below illustrates a logical workflow for the enantioselective synthesis of (S)-(+)-Mianserin-d3.
Caption: Logical workflow for the synthesis of (S)-(+)-Mianserin-d3.
This protocol is adapted from the enantioselective synthesis of (S)-(+)-Mianserin and is the critical step for establishing chirality.[6][7]
-
Catalyst Preparation : A ruthenium-based catalyst, such as (R,R)-TsDPEN Ru(p-cymene)Cl, is prepared. This chiral catalyst is essential for the enantioselectivity of the reduction.
-
Reaction Setup : The prochiral imine intermediate (1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) is dissolved in an appropriate solvent, such as chloroform (CHCl₃) or dimethylformamide (DMF).
-
Hydrogen Source : A hydrogen donor, typically a mixture of formic acid and triethylamine (FA/TEA), is added to the solution.
-
Catalytic Reduction : The chiral ruthenium catalyst is introduced to the mixture. The reaction is stirred at a controlled temperature (e.g., 25-40°C) for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification : Upon completion, the reaction mixture is quenched, and the organic product is extracted. The resulting (S)-desmethylmianserin is purified using column chromatography to yield the enantiomerically enriched amine intermediate. High enantiomeric excess (ee >95%) has been reported for this step.[7]
-
Reagent Selection : A deuterated methylating agent is used. Common choices include iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
-
Reaction Conditions : The purified (S)-desmethylmianserin is dissolved in a polar aprotic solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to deprotonate the secondary amine.
-
Methylation : The deuterated methylating agent is added to the solution, and the reaction is stirred at room temperature or with gentle heating until completion.
-
Purification : The final product, Mianserin-d3, is isolated through standard aqueous workup and purified by chromatography or recrystallization to yield the high-purity, isotopically labeled compound.
Signaling Pathways and Mechanism of Action
Mianserin-d3 is pharmacologically identical to Mianserin. Mianserin is a tetracyclic antidepressant with a complex and distinct mechanism of action compared to SSRIs or TCAs.[8][9] Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system.[10][11]
Core Mechanisms:
-
α₂-Adrenergic Antagonism : Mianserin blocks presynaptic α₂-adrenergic autoreceptors. These receptors normally act as a negative feedback mechanism, inhibiting the release of norepinephrine (noradrenaline). By blocking this feedback loop, Mianserin increases the firing rate of noradrenergic neurons and enhances the release of norepinephrine into the synaptic cleft.[10][12][13]
-
Serotonin Receptor Antagonism : It is a potent antagonist at several serotonin receptors, including 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃.[8][11] Antagonism of these receptors is thought to contribute to its antidepressant and anxiolytic effects.
-
Histamine H₁ Receptor Antagonism : Mianserin is a strong antagonist/inverse agonist of the H₁ receptor, which accounts for its prominent sedative effects.[10][14]
-
Norepinephrine Reuptake Inhibition : It is a weak inhibitor of norepinephrine reuptake.[8]
The diagram below illustrates the primary mechanism of action involving the α₂-adrenergic autoreceptor.
Caption: Mianserin's mechanism of enhancing norepinephrine release.
References
- 1. MIANSERIN-D3 CAS#: 81957-76-8 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MIANSERIN-D3|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mianserin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 12. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. biorbyt.com [biorbyt.com]
